molecular formula C18H23Cl2NO5S B2466312 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate CAS No. 1101164-92-4

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate

Cat. No.: B2466312
CAS No.: 1101164-92-4
M. Wt: 436.34
InChI Key: LYNBYDPOYBAQNA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines . The molecule also contains a dichlorophenyl group, a sulfanyl group, and an ethyl ester group.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the Boc group can be removed under acidic conditions . The dichlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the ester group could undergo hydrolysis or transesterification reactions.

Scientific Research Applications

Synthesis and Biological Applications

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}propanoate has been utilized in the synthesis of various amino- and sulfanyl-derivatives, particularly in the context of benzoquinazolinones. These derivatives have shown significant anticancer activity, highlighting the compound's role in pharmaceutical research and potential therapeutic applications (Nowak et al., 2015).

Chemical Synthesis and Catalysis

This compound is also instrumental in the enantioselective synthesis of other complex organic molecules. For instance, its derivatives have been synthesized starting from enantiomerically enriched compounds, showcasing its importance in the field of asymmetric synthesis and organic chemistry (Alonso et al., 2005).

Material Science and Electrochemical Applications

In material science, derivatives of this compound have been used in the synthesis of functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives. These have applications in electrochromic devices and chiral recognition, demonstrating the compound's versatility in advanced material applications (Dong et al., 2016).

Properties

IUPAC Name

ethyl 3-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2NO5S/c1-5-25-16(23)14(21-17(24)26-18(2,3)4)9-27-10-15(22)11-6-7-12(19)13(20)8-11/h6-8,14H,5,9-10H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNBYDPOYBAQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSCC(=O)C1=CC(=C(C=C1)Cl)Cl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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